N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a synthetic compound with diverse applications in various fields of chemistry, biology, medicine, and industry. This compound's intricate structure endows it with unique properties that make it a valuable subject of study and application.
Properties
IUPAC Name |
2-methyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-9(2)14(22)16-6-7-21-13-11(8-17-21)12(18-10(3)4)19-15(20-13)23-5/h8-10H,6-7H2,1-5H3,(H,16,22)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGCVIPAHDZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several chemical routes, involving the careful selection of reagents and conditions to ensure high yield and purity
Industrial Production Methods
In an industrial setting, large-scale production of this compound requires optimization of the synthetic route for cost-effectiveness and scalability. This includes the selection of solvents, catalysts, and reaction parameters that minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide can undergo a variety of chemical reactions, such as:
Oxidation: : It may be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions using agents like sodium borohydride can modify its functional groups.
Substitution: : Nucleophilic substitution can occur at different sites on the molecule, leading to derivatives with altered properties.
Common Reagents and Conditions Used in These Reactions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the successful execution of these reactions.
Major Products Formed from These Reactions
The major products formed from these reactions include oxidized or reduced derivatives, and substituted analogs, each with potential unique applications and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of a diverse array of derivatives for research and development.
Biology
In biological research, N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide serves as a valuable probe for studying various biochemical pathways and molecular interactions.
Medicine
In medicine, this compound shows potential as a therapeutic agent, particularly in areas such as cancer research, where it may exhibit activity against specific molecular targets involved in disease progression.
Industry
Industrially, this compound and its derivatives are investigated for use in materials science, potentially contributing to the development of new polymers or advanced materials with unique properties.
Mechanism of Action
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. The compound's mechanism of action involves binding to these targets, altering their activity and triggering downstream biological responses. Understanding these molecular interactions provides insights into its potential therapeutic applications and guides the design of related compounds with enhanced efficacy.
Comparison with Similar Compounds
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide can be compared to other pyrazolopyrimidine derivatives. Similar compounds include:
N-(2-(4-(ethylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
N-(2-(4-(isopropylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
These compounds share structural similarities but differ in specific substituents, which can significantly affect their chemical and biological properties
A deeper dive into each of these areas would typically be explored through scientific literature and experimental data
Biological Activity
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure indicates the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : Similar pyrazolo compounds have shown to inhibit specific kinases involved in cell signaling pathways related to cancer proliferation.
- Antioxidant Activity : The methylthio group may contribute to antioxidant properties, reducing oxidative stress in cells.
- Modulation of Enzyme Activity : The compound may act as a modulator for enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
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Anticancer Efficacy :
- A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
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Oxidative Stress Reduction :
- In a model of oxidative stress induced by hydrogen peroxide, cells treated with the compound exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls, indicating its potential as an antioxidant agent.
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Kinase Inhibition :
- A series of kinase assays revealed that the compound inhibited specific kinases associated with tumor growth. The IC50 values were determined to be in the low micromolar range, suggesting potent inhibitory effects.
Q & A
Basic: What are the critical steps for synthesizing N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide with high purity?
Methodological Answer:
The synthesis requires:
- Stepwise functionalization of the pyrazolo[3,4-d]pyrimidine core, starting with introducing the isopropylamino and methylthio groups at positions 4 and 6, respectively, followed by alkylation at position 1 with the ethyl-isobutyramide moiety .
- Optimized reaction conditions : Temperature (60–80°C), pH control (neutral to slightly basic), and reaction time (12–24 hours) to minimize side products .
- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound. Confirm purity (>95%) via analytical HPLC and NMR spectroscopy .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?
Methodological Answer:
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Substituent variation : Systematically modify the isopropylamino, methylthio, and isobutyramide groups. For example:
Position Substituent Modification Biological Impact (Example) Source 4 Replace isopropyl with cyclopropyl Increased selectivity for JAK2 kinase 6 Replace methylthio with ethylthio Altered ATP-binding affinity in kinase assays Side chain Replace isobutyramide with naphthylacetamide Enhanced cellular permeability -
In vitro screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess inhibitory activity against 100+ kinases. Cross-validate with cellular assays (e.g., proliferation inhibition in cancer cell lines) .
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Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify substituent positions and connectivity. Key signals:
- LC-MS : Confirm molecular weight (MW = 446.57 g/mol) and detect impurities (<0.5%) .
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Low oral bioavailability may explain poor in vivo activity despite strong in vitro data .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, oxidative demethylation of the methylthio group may reduce activity .
- Formulation optimization : Test solubility-enhancing strategies (e.g., nanocrystal dispersion or lipid-based carriers) to improve exposure .
Basic: What are the common synthetic impurities, and how can they be mitigated?
Methodological Answer:
- By-products :
- Detection : Monitor via TLC (R = 0.3, hexane:EtOAc 1:1) or HPLC (retention time shift).
- Purification : Use silica gel chromatography (hexane:EtOAc gradient) to separate isomers .
Advanced: What computational approaches are effective for studying this compound’s mechanism of action?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to kinase ATP pockets (e.g., Abl1 or EGFR) over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with hinge region residues) .
- Quantum mechanical (QM) calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for metabolite formation .
- Machine learning : Train QSAR models using kinase inhibition data from structural analogs to prioritize synthetic targets .
Basic: How should stability studies be designed to determine optimal storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation via HPLC .
- Key findings :
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, heat to denature unbound proteins, and quantify remaining soluble kinase targets via Western blot .
- BRET/FRET biosensors : Use engineered biosensors (e.g., NanoBRET) to monitor real-time kinase inhibition in live cells .
- CRISPR knockout controls : Compare activity in wild-type vs. kinase-knockout cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
